Cas no 478980-04-0 (Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium)

Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium is a well-defined N-heterocyclic carbene (NHC)-palladium complex, widely used in cross-coupling and allylic substitution reactions. Its sterically hindered mesityl-substituted NHC ligand enhances stability and catalytic activity, particularly in demanding transformations. The allyl and chloride ligands provide versatile reactivity, enabling efficient C–C and C–heteroatom bond formation under mild conditions. This complex is air- and moisture-stable, simplifying handling and storage compared to more sensitive palladium catalysts. Its robust performance in Heck, Suzuki-Miyaura, and Buchwald-Hartwig reactions makes it a valuable tool for synthetic organic chemistry and pharmaceutical applications. The well-defined structure ensures reproducibility in catalytic processes.
Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium structure
478980-04-0 structure
商品名:Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium
CAS番号:478980-04-0
MF:C24H29N2ClPd
メガワット:487.37346
MDL:MFCD09039069
CID:838553
PubChem ID:24884179

Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium 化学的及び物理的性質

名前と識別子

    • Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium
    • Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II)
    • Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium(II)
    • Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium(II),CX 22
    • Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium
    • ALLYLCHLORO[1,3-BIS(2,4,6-TRIMETHYLPHENYL)IMIDAZOL-2-YLIDENE]PALLADIUM(II), 98
    • ALLYLCHLORO[1,3-BIS-(MESITYL)-IMIDAZOLE-2-YLIDENE]PALLADIUM(II)
    • CX 22
    • DTXSID00584698
    • 1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ide;chloropalladium(1+);prop-1-ene
    • Chloropalladium(1+) 1,3-bis(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-2-ide--prop-1-ene (1/1/1)
    • CID 22836587
    • 478980-04-0
    • MDL: MFCD09039069
    • インチ: InChI=1S/C21H25N2.C3H5.ClH.Pd/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-3-2;;/h7-13H,1-6H3;3H,1-2H2;1H;/q-1;;;+2/p-1
    • InChIKey: UZZBPJRGCGHWDS-UHFFFAOYSA-M
    • ほほえんだ: CC1=CC(=C(C(=C1)C)N2C=CN([CH-]2)C3=C(C)C=C(C)C=C3C)C.C=C[CH2].[Cl-].[Pd+2]

計算された属性

  • せいみつぶんしりょう: 486.10500
  • どういたいしつりょう: 488.12106g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 28
  • 回転可能化学結合数: 2
  • 複雑さ: 389
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 6.5Ų
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 色と性状: 未確定
  • ゆうかいてん: 228-232 °C (dec.)
  • ふってん: 0°C
  • フラッシュポイント: 0°C
  • PSA: 9.86000
  • LogP: 7.02920
  • ようかいせい: 未確定
  • じょうきあつ: No data available

Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S22; S24/25; S26; S36/37
  • 危険物標識: Xi
  • ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
  • リスク用語:R36/37/38

Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D528450-1g
Allyl(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)palladium(IV) chloride
478980-04-0 97%
1g
$214 2024-05-23
Ambeed
A623132-100mg
Allyl(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)palladium(IV) chloride
478980-04-0 98%
100mg
$25.0 2025-02-20
abcr
AB249117-250mg
Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II), 98%; .
478980-04-0 98%
250mg
€111.70 2025-02-18
Alichem
A069004381-1g
Allyl(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)palladium(IV) chloride
478980-04-0 95%
1g
$256.80 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
46-0045-1g
Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium
478980-04-0 98%
1g
2992.0CNY 2021-07-10
YAN FENG KE JI ( BEI JING ) Co., Ltd.
H94381-250mg
Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium
478980-04-0 98%
250mg
¥320 2023-09-19
YAN FENG KE JI ( BEI JING ) Co., Ltd.
H94381-5g
Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium
478980-04-0 98%
5g
¥5650 2023-09-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
663042-1G
Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium
478980-04-0 97%
1g
¥2227.32 2023-11-30
Alichem
A069004381-5g
Allyl(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)palladium(IV) chloride
478980-04-0 95%
5g
$756.00 2023-09-01
YAN FENG KE JI ( BEI JING ) Co., Ltd.
H94381-1g
Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium
478980-04-0 98%
1g
¥1130 2023-09-19

Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium サプライヤー

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(CAS:478980-04-0)Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium
注文番号:CL10476
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:31
価格 ($):discuss personally

Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium 関連文献

Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladiumに関する追加情報

Professional Introduction to Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium (CAS No. 478980-04-0)

Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium, a compound with the chemical formula [PdCl(allyl)[1,3-bis(mesityl)imidazol-2-ylidene]], is a sophisticated organometallic complex that has garnered significant attention in the field of catalysis and pharmaceutical chemistry. This compound, identified by its unique CAS number 478980-04-0, represents a pinnacle of modern synthetic chemistry, combining the versatility of palladium with the stability provided by mesityl and imidazolyl ligands.

The structure of Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium features a central palladium(II) ion coordinated to two key ligands: an allyl group and a bimesitylimidazolyl ligand. The bimesitylimidazolyl ligand is particularly noteworthy for its ability to stabilize the palladium center while simultaneously facilitating various catalytic transformations. This dual functionality makes the compound an exceptionally potent catalyst in cross-coupling reactions, which are fundamental to modern drug synthesis and material science.

In recent years, the application of Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium has been extensively explored in pharmaceutical research. Its ability to facilitate highly selective and efficient transformations has made it a valuable tool in the synthesis of complex molecular architectures. For instance, studies have demonstrated its efficacy in constructing biaryl systems, which are prevalent in many pharmacologically active compounds. The catalytic activity of this complex is particularly highlighted in Suzuki-Miyaura and Heck coupling reactions, where it exhibits remarkable turnover numbers and selectivity under mild conditions.

The synthesis of Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium involves a multi-step process that requires precise control over reaction conditions. The bimesitylimidazolyl ligand is typically synthesized via a condensation reaction between mesitylene derivatives and imidazole precursors, followed by coordination to palladium chloride. The use of high-purity reagents and controlled stoichiometry is crucial to achieving the desired product with minimal impurities. Advanced techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the final product.

One of the most compelling aspects of Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium is its stability under various reaction conditions. This stability is attributed to the robust nature of the bimesitylimidazolyl ligand, which effectively shields the palladium center from oxidative degradation. This property is particularly advantageous in industrial applications where harsh conditions may be encountered. Additionally, the compound's high solubility in common organic solvents further enhances its utility in diverse synthetic protocols.

Recent research has also explored the biological activity of derivatives derived from Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium. By modifying the ligand structure or introducing additional functional groups, scientists have been able to generate compounds with potential therapeutic applications. For example, studies have shown that certain derivatives exhibit inhibitory effects on specific enzymes involved in inflammatory pathways. While these findings are still preliminary, they underscore the compound's potential as a lead structure for drug discovery.

The future prospects for Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium are vast and exciting. As synthetic methodologies continue to evolve, new applications for this compound are likely to emerge. Furthermore, advancements in computational chemistry may enable more efficient design and optimization of catalysts like this one. The integration of machine learning algorithms could also accelerate the discovery of novel derivatives with enhanced catalytic properties.

In conclusion, Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium represents a significant advancement in organometallic chemistry. Its unique structure and versatile reactivity make it an indispensable tool for researchers working in both academic and industrial settings. As our understanding of catalytic processes continues to grow, compounds like this one will undoubtedly play a pivotal role in shaping the future of chemical synthesis and drug development.

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